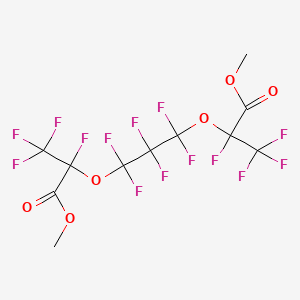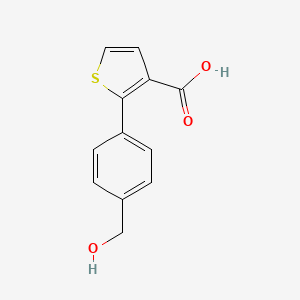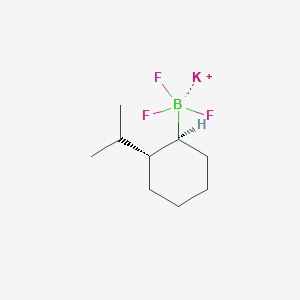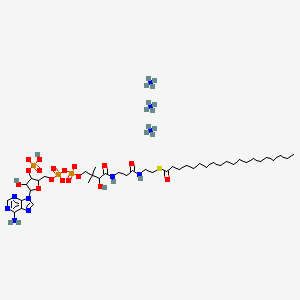
3',5'-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-O-methyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-O-methyluridine is a synthetic nucleoside analogue. This compound is known for its antiviral properties, particularly against herpes simplex virus and varicella-zoster virus. Its structure is reminiscent of naturally occurring nucleosides, which allows it to integrate into viral DNA and disrupt replication processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-O-methyluridine involves multiple steps. The starting material is typically a uridine derivative, which undergoes fluorination, acetylation, and methylation reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same chemical reactions as in the laboratory synthesis but optimized for large-scale production. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
3’,5’-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a compound with a different aromatic group.
科学的研究の応用
3’,5’-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-O-methyluridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their reactivity.
Biology: Researchers use it to investigate the mechanisms of viral DNA replication and the effects of nucleoside analogues on cellular processes.
Medicine: Its antiviral properties make it a candidate for developing treatments for viral infections.
Industry: It is used in the production of antiviral drugs and as a reference standard in quality control laboratories.
作用機序
The mechanism of action of 3’,5’-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-O-methyluridine involves its incorporation into viral DNA. Once integrated, it disrupts the DNA replication process, leading to the termination of the DNA chain. This prevents the virus from replicating and spreading. The molecular targets include viral DNA polymerase and other enzymes involved in DNA synthesis.
類似化合物との比較
Similar Compounds
5-Fluorouracil: Another nucleoside analogue with anticancer properties.
Acyclovir: An antiviral compound used to treat herpes simplex virus infections.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
3’,5’-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-O-methyluridine is unique due to its specific structural modifications, which enhance its antiviral activity and stability. The presence of the acetyl and methyl groups, along with the fluorine atom, contributes to its distinct properties compared to other nucleoside analogues.
特性
IUPAC Name |
[3-acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]-4-methoxyoxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O8/c1-11-7-12(2)18(13(3)8-11)34-21-16(24)9-26(23(29)25-21)22-20(30-6)19(32-15(5)28)17(33-22)10-31-14(4)27/h7-9,17,19-20,22H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZZKFYJYYGZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12063435.png)

palladium(II)](/img/structure/B12063454.png)





![2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12063479.png)


